molecular formula C11H8Cl2O2 B11870893 (2-Chloro-1H-inden-3-yl)methyl carbonochloridate CAS No. 88099-21-2

(2-Chloro-1H-inden-3-yl)methyl carbonochloridate

Cat. No.: B11870893
CAS No.: 88099-21-2
M. Wt: 243.08 g/mol
InChI Key: MWSCMYMJCQGHON-UHFFFAOYSA-N
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Description

(2-Chloro-1H-inden-3-yl)methyl carbonochloridate is a chemical compound with the molecular formula C11H8Cl2O2. It is a derivative of indene, a bicyclic hydrocarbon, and contains both chlorine and carbonochloridate functional groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-1H-inden-3-yl)methyl carbonochloridate typically involves the chlorination of indene derivatives followed by esterification. One common method includes the reaction of 2-chloroindene with phosgene (carbonyl chloride) under controlled conditions to form the desired carbonochloridate ester. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition and side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-1H-inden-3-yl)methyl carbonochloridate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or alcohols, leading to the formation of amides or esters.

    Hydrolysis: The carbonochloridate group can be hydrolyzed in the presence of water or aqueous base to yield the corresponding carboxylic acid.

    Reduction: Reduction of the compound can lead to the formation of the corresponding alcohol.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.

    Hydrolysis Agents: Water, aqueous sodium hydroxide, or other bases are used for hydrolysis.

    Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Major Products Formed

    Amides and Esters: Formed through substitution reactions with amines and alcohols.

    Carboxylic Acids: Resulting from hydrolysis.

    Alcohols: Produced via reduction.

Scientific Research Applications

(2-Chloro-1H-inden-3-yl)methyl carbonochloridate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Chloro-1H-inden-3-yl)methyl carbonochloridate involves its reactivity with nucleophiles and its ability to undergo hydrolysis and reduction. The molecular targets and pathways depend on the specific reactions it undergoes. For example, in biological systems, it may interact with enzymes or cellular components, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

  • (2-Chloro-1H-inden-3-yl)methyl acetate
  • (2-Chloro-1H-inden-3-yl)methyl benzoate
  • (2-Chloro-1H-inden-3-yl)methyl carbamate

Uniqueness

(2-Chloro-1H-inden-3-yl)methyl carbonochloridate is unique due to its specific combination of functional groups, which imparts distinct reactivity and potential applications. Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry.

Properties

CAS No.

88099-21-2

Molecular Formula

C11H8Cl2O2

Molecular Weight

243.08 g/mol

IUPAC Name

(2-chloro-3H-inden-1-yl)methyl carbonochloridate

InChI

InChI=1S/C11H8Cl2O2/c12-10-5-7-3-1-2-4-8(7)9(10)6-15-11(13)14/h1-4H,5-6H2

InChI Key

MWSCMYMJCQGHON-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C(=C1Cl)COC(=O)Cl

Origin of Product

United States

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